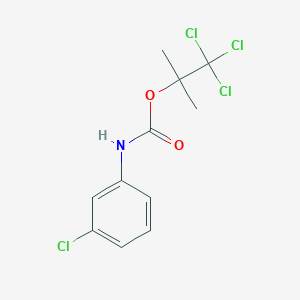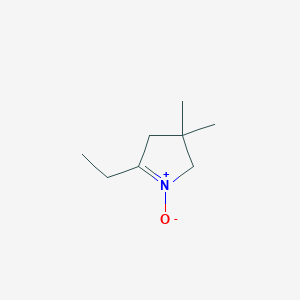![molecular formula C7H12Cl2S B14736557 1-[(E)-1,2-dichloroethenyl]sulfanylpentane CAS No. 5424-89-5](/img/structure/B14736557.png)
1-[(E)-1,2-dichloroethenyl]sulfanylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is an organosulfur compound characterized by the presence of a dichloroethenyl group attached to a sulfanyl group, which is further connected to a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-1,2-dichloroethenyl]sulfanylpentane typically involves the reaction of 1,2-dichloroethylene with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production process, making it more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state, such as a chloroalkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Chloroalkenes and alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-[(E)-1,2-Dichloroethenyl]sulfanylpentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-[(E)-1,2-dichloroethenyl]sulfanylpentane exerts its effects involves interactions with various molecular targets. The dichloroethenyl group can undergo electrophilic addition reactions, while the sulfanyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
1,2-Dichloroethylene: Shares the dichloroethenyl group but lacks the sulfanyl and pentane components.
1,2-Dichloroethane: Similar in structure but with different reactivity and applications.
Ethylene dichloride: Another chlorinated hydrocarbon with distinct properties.
Uniqueness: 1-[(E)-1,2-Dichloroethenyl]sulfanylpentane is unique due to the combination of the dichloroethenyl and sulfanyl groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
5424-89-5 |
|---|---|
Formule moléculaire |
C7H12Cl2S |
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
1-[(E)-1,2-dichloroethenyl]sulfanylpentane |
InChI |
InChI=1S/C7H12Cl2S/c1-2-3-4-5-10-7(9)6-8/h6H,2-5H2,1H3/b7-6- |
Clé InChI |
DPWUPSPSDAVXMF-SREVYHEPSA-N |
SMILES isomérique |
CCCCCS/C(=C\Cl)/Cl |
SMILES canonique |
CCCCCSC(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

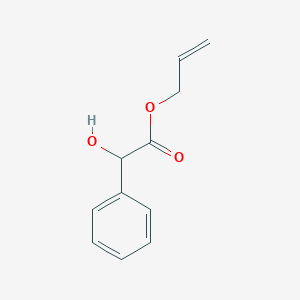
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)

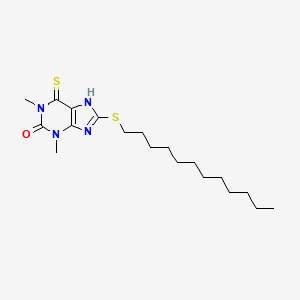
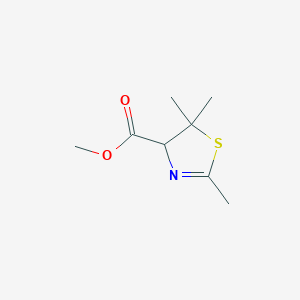
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
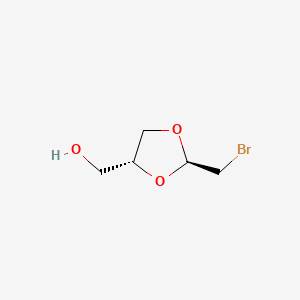
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
